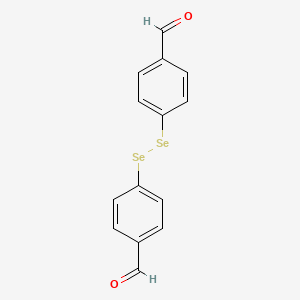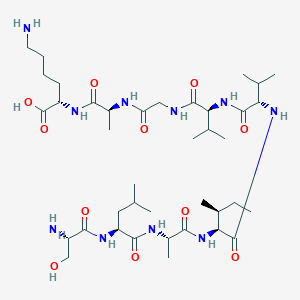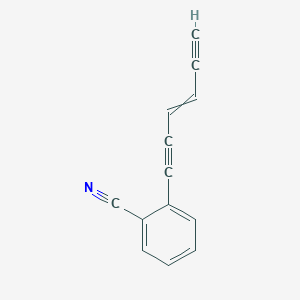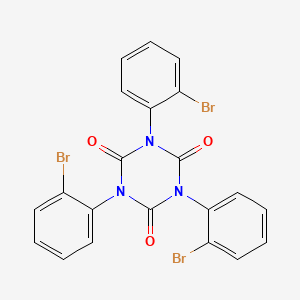
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the triazine family It is characterized by the presence of three bromophenyl groups attached to a triazinane-2,4,6-trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 2-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with bromophenyl groups. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
科学研究应用
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed activities. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
- 1,3,5-Tris(4-bromophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-fluorophenyl)-1,3,5-triazine
Uniqueness
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
666263-39-4 |
|---|---|
分子式 |
C21H12Br3N3O3 |
分子量 |
594.0 g/mol |
IUPAC 名称 |
1,3,5-tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-7-1-4-10-16(13)25-19(28)26(17-11-5-2-8-14(17)23)21(30)27(20(25)29)18-12-6-3-9-15(18)24/h1-12H |
InChI 键 |
GEKQAZZMBKDWHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


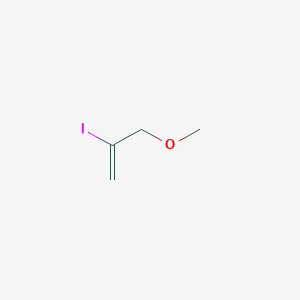
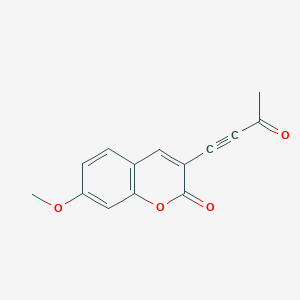
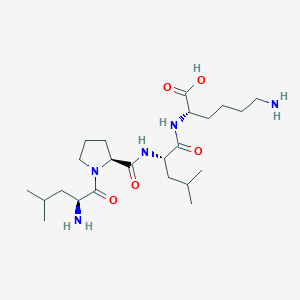
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
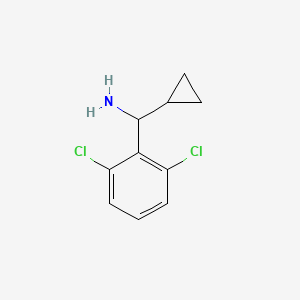
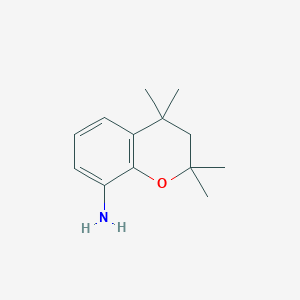
![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
